Quinfamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[1-(2,2-dichloroacetyl)-3,4-dihydro-2H-quinolin-6-yl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c17-14(18)15(20)19-7-1-3-10-9-11(5-6-12(10)19)23-16(21)13-4-2-8-22-13/h2,4-6,8-9,14H,1,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJGFIXQRZOVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC(=O)C3=CC=CO3)N(C1)C(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211320 | |
| Record name | Quinfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62265-68-3 | |
| Record name | Quinfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62265-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinfamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062265683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinfamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12780 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quinfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinfamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1ZB1046R1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Structure of Quinfamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinfamide, a potent luminal amebicide, is a dichloroacetyl quinolol ester recognized for its efficacy against intestinal amoebiasis. This technical guide provides a comprehensive overview of its synthesis and chemical structure, intended to support researchers and professionals in drug development. The synthesis is a two-step process commencing with the dichloroacetylation of 6-hydroxytetrahydroquinoline, followed by esterification with 2-furoyl chloride. This document details the experimental protocols for these synthetic steps and presents a thorough characterization of the final compound, including its key physicochemical and spectroscopic data.
Chemical Structure and Properties
This compound is chemically known as [1-(2,2-dichloroacetyl)-3,4-dihydro-2H-quinolin-6-yl] furan-2-carboxylate. Its structure is characterized by a tetrahydroquinoline core, functionalized with a dichloroacetyl group on the nitrogen atom and a 2-furoate ester at the 6-position.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 62265-68-3 |
| Molecular Formula | C₁₆H₁₃Cl₂NO₄ |
| Molecular Weight | 354.18 g/mol |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 144-147°C |
| Purity (HPLC) | >99%[3] |
Synthesis of this compound
The synthesis of this compound is a two-step process, starting from the commercially available 6-hydroxytetrahydroquinoline. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol [4]
This step involves the N-acylation of 6-hydroxytetrahydroquinoline with dichloroacetyl chloride.
-
Materials:
-
6-Hydroxytetrahydroquinoline
-
Dichloroacetyl chloride
-
Anhydrous dichloromethane (B109758) or tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
In a reaction vessel, dissolve 6-hydroxytetrahydroquinoline in anhydrous dichloromethane or THF under an inert atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add dichloroacetyl chloride to the cooled solution while stirring.
-
Add triethylamine dropwise to neutralize the hydrochloric acid generated during the reaction.
-
Allow the reaction to proceed at 0-5 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Step 2: Synthesis of this compound (1-(Dichloroacetyl)-6-(2-furoyloxy)-1,2,3,4-tetrahydroquinoline)
This final step is the O-acylation of the intermediate with 2-furoyl chloride to yield this compound.
-
Materials:
-
1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol
-
2-Furoyl chloride
-
Anhydrous solvent (e.g., dichloromethane, pyridine)
-
Base (e.g., triethylamine, pyridine)
-
-
Procedure:
-
Dissolve 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol in an anhydrous solvent under an inert atmosphere.
-
Add a suitable base to act as a scavenger for the HCl produced.
-
Cool the mixture to 0 °C.
-
Slowly add 2-furoyl chloride to the reaction mixture.
-
The reaction is typically stirred at room temperature for several hours until completion (monitored by TLC).
-
The work-up procedure generally involves washing the reaction mixture with aqueous solutions to remove the base and any salts.
-
The organic layer is dried and the solvent evaporated to yield the crude product.
-
Purification is achieved by recrystallization or column chromatography to afford pure this compound.
-
Spectroscopic Characterization
The chemical structure of this compound is confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the proton and carbon environments in the molecule.
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Note: While a Certificate of Analysis confirms the use of ¹H NMR for identity confirmation, specific peak assignments are not publicly available in the searched literature.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of its key functional groups.
Table 4: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Specific peak data not available in search results | C=O (ester) | |
| C=O (amide) | ||
| C-O (ester) | ||
| C-Cl | ||
| Aromatic C-H | ||
| Aliphatic C-H |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern.
Table 5: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 353.02 | [M]⁺ (Monoisotopic Mass)[1] |
Logical Relationships in Synthesis and Characterization
The following diagram illustrates the logical flow from starting materials to the final characterized product.
Caption: Logical workflow of this compound synthesis and characterization.
Conclusion
This technical guide has outlined the synthetic pathway and structural characteristics of this compound. The two-step synthesis is efficient, and the structure of the final compound is well-defined by standard spectroscopic methods. While detailed experimental procedures and complete spectroscopic data are proprietary or not fully available in the public domain, this guide provides a solid foundation for researchers and drug development professionals working with this important antiparasitic agent. Further research into the detailed mechanistic pathways of its synthesis and the acquisition of a complete public spectroscopic database would be valuable for the scientific community.
References
In Vitro Activity of Quinfamide Against Intestinal Protozoa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinfamide is a dichloroacetyl quinolol derivative that has been used as a luminal amebicide. Its efficacy is primarily centered on infections within the intestinal tract. This technical guide provides a comprehensive overview of the available in vitro data on the activity of this compound against key intestinal protozoa. The document summarizes quantitative data, outlines relevant experimental protocols based on established methodologies, and visualizes the proposed mechanisms of action and experimental workflows. A significant gap in the publicly available literature exists regarding detailed protocols from the original in vitro studies of this compound and its activity against a broader range of intestinal protozoa.
Mechanism of Action
The precise molecular mechanism of this compound has not been fully elucidated. However, available evidence suggests a multifaceted mode of action against protozoa, primarily Entamoeba histolytica. The proposed mechanisms include:
-
Inhibition of Protein Synthesis: this compound is thought to interfere with protein synthesis in protozoa, a critical process for their survival and proliferation. It is suggested that the drug may bind to specific sites on the parasite's ribosomes, thereby halting the translation process.[1]
-
Disruption of Cell Membrane Integrity: The drug may induce changes in the permeability of the protozoan cell membrane.[1] This leads to a loss of essential intracellular components and ultimately results in cell lysis.[1]
-
Interference with Host Cell Adherence: this compound has been shown to inhibit the adherence of amoebas to the intestinal lining of the host, a crucial step in the establishment of an infection.[1]
-
Interference with Energy Metabolism: Some evidence suggests that this compound may interfere with the synthesis of ATP, the primary energy currency of the parasite.[2]
The following diagram illustrates the proposed conceptual pathways of this compound's action.
Caption: Proposed multifaceted mechanism of action of this compound against intestinal protozoa.
Quantitative Data on In Vitro Activity
The available quantitative data on the in vitro activity of this compound against intestinal protozoa is limited. The following table summarizes the key findings from published studies.
| Intestinal Protozoan | Drug Concentration | Observed Effect | Source |
| Entamoeba histolytica | 20 µg/ml | Inhibition of propagation | Slighter et al., 1980 |
| Giardia lamblia | 200 mg/L | No inhibition of growth | Cedillo-Rivera et al., 1992 |
| Cryptosporidium parvum | Not Available | No data available | |
| Trichomonas vaginalis | Not Available | No data available |
Experimental Protocols
In Vitro Culture and Drug Susceptibility Testing of Entamoeba histolytica
a. Parasite Culture
-
Medium: Axenic cultivation of E. histolytica trophozoites (e.g., strain HM-1:IMSS) is typically performed in TYI-S-33 medium.
-
Culture Conditions: Cultures are maintained at 37°C in borosilicate glass tubes.
-
Subculturing: Subcultures are performed every 48-72 hours to maintain the parasites in the logarithmic phase of growth.
b. Drug Susceptibility Assay (Conceptual Workflow)
A common method for assessing the viability of E. histolytica after drug exposure is the subculture method or colorimetric assays.
Caption: Experimental workflow for in vitro susceptibility testing of E. histolytica.
In Vitro Culture and Drug Susceptibility Testing of Giardia lamblia
a. Parasite Culture
-
Medium: Axenic cultures of G. lamblia trophozoites (e.g., strain WB) are commonly maintained in Keister's modified TYI-S-33 medium.
-
Culture Conditions: Trophozoites are grown at 37°C in glass or plastic culture tubes.
-
Harvesting: Trophozoites are detached from the culture vessel walls by chilling on ice for 10-15 minutes.
b. Drug Susceptibility Assay
The protocol described by Cedillo-Rivera et al. (1992) for testing drug susceptibility in G. lamblia involves the following general steps.
Caption: Experimental workflow for in vitro susceptibility testing of G. lamblia.
In Vitro Culture and Drug Susceptibility Testing of Cryptosporidium parvum
a. Parasite and Cell Culture
-
Host Cells: C. parvum is an obligate intracellular parasite and requires a host cell line for in vitro cultivation. The human ileocecal adenocarcinoma cell line (HCT-8) is commonly used.
-
Parasite Preparation: Oocysts are treated with a bleach solution to sterilize their surface, followed by an excystation solution (e.g., acidic buffer with taurocholic acid) to release infectious sporozoites.
-
Infection: HCT-8 cell monolayers are infected with the excysted sporozoites.
b. Drug Susceptibility Assay
The assessment of anti-cryptosporidial drug activity in vitro often involves imaging or molecular-based quantification of parasite growth.
Caption: Experimental workflow for in vitro susceptibility testing of C. parvum.
Discussion and Future Directions
The available in vitro data for this compound is sparse and largely historical. While it shows activity against E. histolytica, its lack of efficacy against G. lamblia at a high concentration suggests a narrow spectrum of activity among intestinal protozoa. The absence of data for C. parvum and T. vaginalis represents a significant knowledge gap.
For drug development professionals, the existing data suggests that this compound itself may not be a broad-spectrum anti-protozoal agent. However, its chemical scaffold could serve as a starting point for the development of new derivatives with improved potency and a broader range of activity.
Future research should focus on:
-
Re-evaluation of In Vitro Activity: Conducting comprehensive in vitro susceptibility testing of this compound against a panel of intestinal protozoa, including recent clinical isolates, using standardized and validated assays.
-
Elucidation of the Mechanism of Action: Utilizing modern molecular techniques such as transcriptomics, proteomics, and target-based screening to identify the specific molecular targets of this compound in E. histolytica.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to identify compounds with enhanced potency and a broader spectrum of anti-protozoal activity.
Conclusion
This compound demonstrates in vitro activity against Entamoeba histolytica but appears to be inactive against Giardia lamblia. There is a critical lack of data regarding its efficacy against other significant intestinal protozoa like Cryptosporidium parvum and Trichomonas vaginalis. Furthermore, while several mechanisms of action have been proposed, the precise molecular targets remain to be identified. This technical guide consolidates the currently available information and provides a framework of established experimental protocols to facilitate future research into the anti-protozoal properties of this compound and its derivatives. The significant gaps in the literature underscore the need for renewed investigation into this compound to fully understand its potential and limitations as an anti-parasitic agent.
References
Molecular Targets of Quinfamide in Parasitic Organisms: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinfamide is a luminal amebicide highly effective against the trophozoite stage of Entamoeba histolytica, the causative agent of amebiasis. Despite its clinical efficacy, the precise molecular targets of this compound within parasitic organisms remain an area of ongoing investigation. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting available quantitative data, outlining plausible molecular interactions, and detailing relevant experimental methodologies. The evidence points to a multi-faceted mechanism of action rather than a single molecular target, primarily involving the disruption of core metabolic processes, inhibition of protein synthesis, and alteration of cellular integrity.
Introduction
This compound, a dichloroacetyl-tetrahydroquinoline derivative, is a potent anti-parasitic agent used for the treatment of intestinal amebiasis.[1] It is a prodrug that is rapidly hydrolyzed in the host to its active metabolite, 1-(dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol. This active form is poorly absorbed from the gastrointestinal tract, leading to high concentrations in the gut lumen where it exerts its amebicidal effects. While clinically effective, a comprehensive understanding of its specific molecular targets has not been fully elucidated. This document aims to provide an in-depth overview of the current knowledge regarding the molecular interactions of this compound in parasitic organisms, with a primary focus on Entamoeba histolytica.
Quantitative Data on this compound Efficacy
Quantitative data on the bioactivity of this compound is limited in publicly accessible literature. The most comprehensive data originates from early studies on the drug's efficacy.
| Compound | Organism | Assay Type | Parameter | Value | Reference |
| This compound | Entamoeba criceti | In vivo (hamster model) | ED50 (3-day oral admin.) | 0.25 mg/kg/day | Slighter et al., 1980[2][3] |
| This compound | Entamoeba criceti | In vivo (hamster model) | ED50 (single oral dose) | 0.9 mg/kg | Slighter et al., 1980[2][3] |
| This compound | Entamoeba histolytica | In vitro | Inhibitory Concentration | 20 µg/mL | Slighter et al., 1980 |
Proposed Mechanisms of Action and Potential Molecular Targets
The mechanism of action of this compound is believed to be multifactorial, targeting several key physiological processes in the parasite. The following sections detail the proposed mechanisms and their potential molecular underpinnings.
Inhibition of Protein Synthesis
A primary proposed mechanism is the inhibition of protein synthesis. It is hypothesized that this compound's active metabolite binds to specific sites on the parasite's ribosomes, thereby halting the translation process and leading to cell death. However, the specific ribosomal proteins or RNA sequences that serve as the binding site have not yet been identified. Recent high-resolution cryo-EM structures of the E. histolytica ribosome could pave the way for computational docking studies to explore potential binding pockets for the dichloroacetyl-tetrahydroquinolinol metabolite.
Disruption of Cellular Integrity and Adhesion
This compound has been observed to disrupt the integrity of the amoeba's cell membrane, leading to the loss of essential ions and molecules, and ultimately cell lysis. The drug also appears to interfere with the parasite's ability to adhere to the host's intestinal lining, a critical step in the establishment of infection. The molecular basis for these effects is not well understood but may involve interactions with membrane proteins or lipids.
Interference with Energy Metabolism
Several sources suggest that this compound interferes with the parasite's energy metabolism. E. histolytica relies on glycolysis for its ATP supply, as it lacks a Krebs cycle and oxidative phosphorylation.
-
ATP Synthesis: this compound is proposed to interfere with the synthesis of ATP, the primary energy currency of the parasite. Enzymes in the glycolytic pathway of E. histolytica, such as pyruvate (B1213749) phosphate (B84403) dikinase (PPDK), are considered potential drug targets due to their absence in humans. It is plausible that the active metabolite of this compound inhibits one or more of these essential glycolytic enzymes.
-
Fatty Acid Synthesis: There is some indication that this compound may inhibit fatty acid synthesis, which would indirectly affect energy metabolism and membrane integrity.
Disruption of Calcium Homeostasis
It has been suggested that this compound may cause an increase in the intracellular concentration of calcium ions in the parasite, leading to the disruption of various biochemical processes and ultimately cell death. Calcium signaling is crucial for numerous pathogenic processes in E. histolytica, including motility, adhesion, cytolysis, and phagocytosis. The parasite possesses a large number of calcium-binding proteins that regulate these functions. This compound could potentially interfere with calcium channels, pumps, or calcium-binding proteins to disrupt this delicate balance.
Experimental Protocols
Detailed experimental protocols for elucidating this compound's mechanism of action are not extensively described in the available literature. However, based on standard parasitological and biochemical methods, the following protocols can be outlined for key experiments.
In Vitro Amebicidal Activity Assay
This protocol is based on the nitroblue tetrazolium (NBT) reduction method to assess parasite viability.
-
Parasite Culture: E. histolytica trophozoites (e.g., HM1:IMSS strain) are cultured in a suitable medium (e.g., TYI-S-33) at 37°C.
-
Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted to the desired concentrations in the culture medium.
-
Assay Procedure:
-
Harvest trophozoites from a 24-hour culture and adjust the parasite count to 3 x 10^5 parasites/mL.
-
In a 96-well microtiter plate, add 100 µL of the parasite suspension to wells containing 100 µL of the serially diluted drug. Include control wells with parasites and medium only.
-
Incubate the plate at 37°C for the desired time (e.g., 4 hours).
-
After incubation, wash the wells with pre-warmed Hank's balanced salt solution (HBSS).
-
Add 100 µL of NBT solution in HBSS to each well and incubate at 37°C for 45 minutes.
-
Aspirate the contents and measure the formazan (B1609692) product photometrically. The optical density is proportional to the number of viable parasites.
-
In Vivo Efficacy in Hamster Model of Amebiasis
This protocol is a general outline based on the study by Slighter et al. (1980).
-
Animal Model: Golden hamsters are infected with Entamoeba criceti.
-
Drug Administration: this compound is suspended in a suitable vehicle and administered orally to the infected hamsters at various doses.
-
Efficacy Assessment:
-
After a set period of treatment (e.g., 3 days for multiple doses or a single dose), the animals are euthanized.
-
The cecal contents are examined microscopically for the presence or absence of amoebic trophozoites.
-
The effective dose 50 (ED50), the dose at which 50% of the animals are cured, is calculated.
-
Visualizations
Proposed Multifaceted Mechanism of Action of this compound
Caption: Proposed multifaceted mechanism of action of this compound against E. histolytica.
Experimental Workflow for In Vitro Amebicidal Assay
Caption: Workflow for determining the in vitro amebicidal activity of this compound.
Conclusion and Future Directions
While this compound is an effective treatment for intestinal amebiasis, its precise molecular targets within parasitic organisms have not been definitively identified. The available evidence suggests a multifactorial mechanism of action, with plausible effects on protein synthesis, cell membrane integrity, energy metabolism, and calcium homeostasis. The lack of recent, in-depth molecular studies presents a significant gap in our understanding of this important anti-parasitic drug.
Future research should focus on:
-
Target Deconvolution: Utilizing modern techniques such as chemical proteomics, thermal shift assays, and genetic approaches to identify the specific binding partners of this compound's active metabolite.
-
Enzyme Inhibition Studies: Performing kinetic analyses on key enzymes in the glycolytic pathway of E. histolytica to determine if they are directly inhibited by the active metabolite.
-
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the structure of the active metabolite in complex with its putative target(s), such as the ribosome.
-
Calcium Signaling Studies: Employing calcium imaging techniques to investigate the direct effects of the active metabolite on intracellular calcium dynamics in E. histolytica.
A more detailed understanding of this compound's molecular targets will not only provide insights into its amebicidal activity but also aid in the development of new, more potent anti-parasitic agents and strategies to combat potential drug resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Activity of this compound against natural infections of Entamoeba criceti in hamsters: a new potent agent for intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of this compound against natural infections of Entamoeba criceti in hamsters: a new potent agent for intestinal amoebiasis | Parasitology | Cambridge Core [cambridge.org]
Methodological & Application
Application Notes and Protocols: Quinfamide Stock Solution Preparation for In Vitro Assays
Introduction
Quinfamide is a dichloroacetyl quinolol derivative recognized for its potent anti-parasitic properties, particularly as an anti-amoebic agent.[1][2][3] It is primarily used in the treatment of intestinal amoebiasis caused by Entamoeba histolytica.[4][5] For researchers investigating its mechanism of action or evaluating its efficacy in in vitro models, the correct and consistent preparation of stock solutions is a critical first step to ensure reproducible and reliable experimental results.[6] These application notes provide detailed protocols for the solubilization and storage of this compound for use in various in vitro assays.
Physicochemical and Solubility Data
A comprehensive understanding of this compound's properties is essential for its effective use in a laboratory setting. Key data has been compiled from various sources and is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₃Cl₂NO₄ | [2][7][8] |
| Molecular Weight | 354.18 g/mol | [2][7][9] |
| CAS Number | 62265-68-3 | [8][9] |
| Appearance | Off-white to pale beige solid | [3][10] |
| Melting Point | 145-146°C | [3] |
| Purity | ≥99.0% | [9] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Source(s) |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [7][9][10] |
| Solubility in DMSO | ≥ 50 mg/mL (approx. 141 mM) | [7][9] |
| Other Solvents | Slightly soluble in Chloroform and Methanol (heating may improve solubility). Soluble in Acetone. | [3][10] |
| Storage (Powder) | Store at -20°C for up to 3 years. The compound is hygroscopic. | [3][7] |
| Storage (Stock Solution) | Store in aliquots at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [7][11] |
Experimental Protocols
The following protocols provide step-by-step instructions for preparing a high-concentration stock solution of this compound in DMSO and subsequently diluting it to a working concentration for use in cell-based assays.
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol is designed to create a highly concentrated stock solution that can be stored for long-term use.
Materials:
-
This compound powder (CAS 62265-68-3)
-
Anhydrous or low-water Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a chemical fume hood or laminar flow hood), accurately weigh 35.42 mg of this compound powder. Transfer the powder to a sterile vial capable of holding the final volume.
-
Adding Solvent: Using a calibrated pipette, add 1 mL of room temperature, sterile DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex for 2-3 minutes to facilitate dissolution.
-
Sonication: For complete dissolution, place the vial in a water bath sonicator for 10-15 minutes.[7] Visually inspect the solution to ensure it is clear and that no solid particulates remain.
-
Sterile Filtration (Optional): For applications requiring absolute sterility, such as cell culture, the stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryogenic vials.[11] Store the aliquots at -80°C for long-term storage (up to one year).[7]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the high-concentration stock solution into a final working concentration in an aqueous buffer or cell culture medium.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer, pre-warmed to 37°C
-
Sterile pipette tips and tubes
Procedure:
-
Thawing Stock Solution: Remove one aliquot of the 100 mM this compound stock solution from the -80°C freezer and thaw it completely at room temperature.
-
Serial Dilution (if necessary): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution step in sterile DMSO or the final aqueous medium.
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the final target concentration. For example, to make a 100 µM working solution, add 1 µL of the 100 mM stock solution to 1 mL of medium (1:1000 dilution).
-
Mixing: Immediately after adding the this compound stock, mix the solution thoroughly by gentle pipetting or inverting the tube. This is crucial to prevent the compound from precipitating out of the aqueous solution.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples (e.g., 0.1% for a 1:1000 dilution) to account for any solvent-induced effects.[12] The final concentration of DMSO in cell-based assays should ideally be kept below 0.5% to avoid cytotoxicity.[12]
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for stock solution preparation. As the detailed signaling pathways of this compound in mammalian cells are not well-defined, a procedural diagram is provided for clarity.
References
- 1. macsenlab.com [macsenlab.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 62265-68-3 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of chronic amebiasis in pediatric patients with a suspension of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of this compound against natural infections of Entamoeba criceti in hamsters: a new potent agent for intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Parasite | TargetMol [targetmol.com]
- 8. This compound | C16H13Cl2NO4 | CID 71743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. usbio.net [usbio.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Application Note: Quantification of Quinfamide in Biological Samples using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Quinfamide in various biological matrices, including plasma, urine, and feces. The described protocol utilizes a robust solid-phase extraction (SPE) procedure for sample clean-up and pre-concentration, followed by chromatographic separation on a cyanopropyl (CN) column with ultraviolet (UV) detection. This method is demonstrated to be linear, sensitive, and reproducible, making it suitable for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications.
Introduction
This compound is an anti-amebic agent used for the treatment of intestinal amebiasis.[1] Accurate quantification of this compound and its metabolites in biological samples is crucial for pharmacokinetic analysis, dose-response studies, and overall drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of pharmaceutical compounds in complex biological matrices due to its high resolution, sensitivity, and specificity.[2] This document provides a detailed protocol for the extraction and HPLC analysis of this compound from plasma, urine, and feces. The method is based on a published procedure by Morales et al. (2000) and is intended for use by researchers, scientists, and drug development professionals.[3]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃Cl₂NO₄ | [1][4][5] |
| Molecular Weight | 354.18 g/mol | [1][4][5] |
| Melting Point | 145-146°C | [5][6] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (B129727) (with heating). | [6][7] |
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Materials and Methods
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sep-Pak C18 cartridges (or equivalent)
-
Blank human plasma, urine, and feces
Instrumentation
-
HPLC system equipped with a UV detector
-
CN analytical column (5 µm particle size)
-
Solid-phase extraction manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Chromatographic Conditions
| Parameter | Condition |
| Column | CN column (5 µm) |
| Mobile Phase | Water:Acetonitrile:Methanol (40:50:10, v/v/v)[3] |
| Flow Rate | To be optimized for the specific column dimensions |
| Detection Wavelength | 269 nm[3] |
| Injection Volume | To be optimized (e.g., 20 µL) |
| Column Temperature | Ambient |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to create calibration standards and quality control (QC) samples.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from Morales et al. (2000).[3]
-
Cartridge Conditioning: Condition a Sep-Pak cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Sample Loading: Load 1 mL of the biological sample (plasma, urine, or reconstituted feces) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.
-
Analyte Elution: Elute the retained this compound from the cartridge using an appropriate volume of acetonitrile.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).
-
Final Preparation: Vortex the reconstituted sample and centrifuge before transferring to an HPLC vial for analysis.
Method Validation Summary
The following table summarizes the validation parameters for the described HPLC method as reported by Morales et al. (2000).[3]
| Parameter | Result |
| Linearity Range | 0.08 - 2.0 µg/mL[3] |
| Limit of Quantitation (LOQ) | 0.08 µg/mL[3] |
| Coefficient of Variation (CV%) | Maximum of 14%[3] |
| Recovery | 82% - 98% (in plasma, urine, and feces)[3] |
Principle of Chromatographic Separation
Caption: Principle of reversed-phase chromatography for this compound.
Data Analysis and Quantification
The concentration of this compound in the biological samples is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from the analysis of the prepared standard solutions. The calibration curve is constructed by plotting the peak area versus the known concentration of each standard. Linear regression analysis is typically used to determine the equation of the line that best fits the data points.
Conclusion
The HPLC method described provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The solid-phase extraction protocol ensures effective sample clean-up, and the chromatographic conditions allow for efficient separation and detection. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Determination of this compound Impurities in Fixed Dose Combinations (FDC) by Reversed-Phase Chromatography (RP-HPLC/RP-UPLC) - STEMart [ste-mart.com]
- 3. Solid-phase extraction and liquid chromatographic quantitation of this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H13Cl2NO4 | CID 71743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. This compound CAS#: 62265-68-3 [m.chemicalbook.com]
- 7. This compound | Parasite | TargetMol [targetmol.com]
Application Notes and Protocols for Evaluating Quinfamide Efficacy in Animal Models of Amoebiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models used to evaluate the efficacy of Quinfamide against intestinal amoebiasis. Detailed protocols for inducing amoebiasis in hamsters, drug administration, and efficacy assessment are included, along with a summary of key quantitative data.
Introduction to this compound and Amoebiasis Animal Models
This compound is a luminal amoebicide effective against the trophozoite and cyst forms of Entamoeba histolytica.[1] Its mechanism of action is believed to involve the immobilization of trophozoites within the intestinal lumen.[2] Preclinical evaluation of this compound's efficacy has primarily utilized the hamster model, which has been shown to be susceptible to infection with various Entamoeba species.
Animal models are indispensable for the in vivo assessment of anti-amoebic compounds, providing insights into drug efficacy, pharmacokinetics, and toxicity that cannot be obtained from in vitro studies alone.[3] While several rodent models of amoebiasis exist, including mice, rats, and gerbils, the hamster model is particularly well-documented for intestinal amoebiasis and has been the primary model for this compound evaluation.[4][5]
Quantitative Efficacy Data of this compound
The following table summarizes the reported efficacy of this compound in the hamster model against Entamoeba criceti, a natural parasite of hamsters that serves as a model for intestinal amoebiasis.
| Animal Model | Entamoeba Species | Dosing Regimen | Efficacy Metric | Value | Reference |
| Hamster | E. criceti (natural infection) | Multiple doses (3 days) | ED50 | 0.25 mg/kg/day (Total dose: 0.75 mg/kg) | [2][6][7] |
| Hamster | E. criceti (natural infection) | Single dose | ED50 | 0.9 mg/kg | [2][6][7] |
Experimental Protocols
Hamster Model of Intestinal Amoebiasis
This protocol describes the induction of intestinal amoebiasis in hamsters using Entamoeba histolytica trophozoites, adapted from the "washed-closed cecal loop" method. This model is suitable for evaluating the efficacy of luminal amoebicides like this compound.
Materials:
-
Male golden Syrian hamsters (80-100g)
-
Axenically cultured Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)
-
Culture medium (e.g., TYI-S-33)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Sterile surgical instruments
-
Sterile saline solution
-
Sutures
Procedure:
-
Animal Preparation: Acclimatize hamsters for at least one week before the experiment. Provide food and water ad libitum.
-
Inoculum Preparation: Culture E. histolytica trophozoites in TYI-S-33 medium to late-logarithmic phase. Harvest the trophozoites by centrifugation and wash them twice with sterile saline. Resuspend the pellet in fresh saline to a final concentration of 1-2 x 10^6 trophozoites per 0.5 mL.
-
Surgical Procedure:
-
Anesthetize the hamster using an appropriate anesthetic.
-
Make a midline abdominal incision to expose the cecum.
-
Gently exteriorize the cecum and ligate it at the ileocecal junction and the cecocolic junction to create a closed loop.
-
Using a fine-gauge needle, inject 0.5 mL of the trophozoite suspension into the lumen of the closed cecal loop.
-
Return the cecum to the abdominal cavity and close the incision with sutures.
-
-
Post-operative Care: House the animals individually and monitor them for signs of infection and post-surgical complications.
This compound Administration
Formulation:
-
This compound can be suspended in a vehicle suitable for oral administration, such as 0.5% carboxymethyl cellulose (B213188) (CMC) in water.
-
Prepare the suspension fresh daily.
Administration:
-
Administer this compound orally using a gavage needle.
-
The volume of administration should be adjusted based on the animal's body weight (typically 5-10 mL/kg).
-
For multiple-day dosing studies, administer the drug at the same time each day.
Efficacy Assessment
1. Parasitological Examination:
-
At the end of the treatment period, euthanize the animals.
-
Aseptically remove the cecum and collect the contents.
-
Examine a wet mount of the cecal contents under a microscope for the presence and motility of E. histolytica trophozoites.
-
To quantify the parasite load, a scoring system can be used (e.g., 0 = no parasites, 1 = few, 2 = moderate, 3 = abundant).
2. Histopathological Analysis:
-
Fix a section of the cecal tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the sections for the presence of amoebic trophozoites, inflammation, ulceration, and tissue damage. A scoring system can be used to grade the severity of the lesions.
3. Determination of ED50:
-
The 50% effective dose (ED50) is the dose of a drug that is effective in 50% of the treated animals.
-
To determine the ED50, graded doses of this compound are administered to different groups of infected animals.
-
The percentage of animals in each group that are cured (i.e., complete clearance of parasites) is determined.
-
The ED50 can then be calculated using statistical methods such as probit analysis.
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. Pathogenesis of Intestinal Amebiasis: From Molecules to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound against natural infections of Entamoeba criceti in hamsters: a new potent agent for intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparative study of experimental caecal amoebiasis and the evaluation of amoebicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal invasive amebiasis: an experimental model in rodents using axenic or monoxenic strains of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assays for Determining the IC50 Value of Quinfamide
Introduction
Quinfamide is an antiparasitic agent known for its efficacy against intestinal amoebiasis, primarily caused by Entamoeba histolytica.[1][2] It functions as a luminal amebicide, immobilizing trophozoites within the intestine.[3] Recent research has also explored the potential of various compounds to inhibit specific signaling pathways implicated in cancer, making it valuable to characterize the cytotoxic and antiproliferative effects of drugs like this compound on relevant cell lines.
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. It represents the concentration of a drug required to inhibit a specific biological process, such as cell proliferation or metabolic activity, by 50%.[4][5] Determining the IC50 value is a fundamental step in preclinical drug development, enabling the comparison of compound efficacy and guiding dose-selection for further studies.
These application notes provide detailed protocols for three common cell-based assays—MTT, Resazurin (B115843) (alamarBlue™), and an ATP-based luminescent assay (CellTiter-Glo®)—to determine the IC50 value of this compound against parasitic protozoa and cancer cell lines.
Mechanism of Action of this compound
This compound's primary antiprotozoal mechanism involves a multi-faceted disruption of the parasite's essential functions. It has been shown to interfere with the metabolic pathways of the amoeba, inhibit crucial protein synthesis by binding to ribosomes, and disrupt the integrity of the cell membrane, leading to cell lysis. Additionally, it hinders the amoeba's ability to adhere to the host's intestinal lining, a critical step for establishing infection.
While the anticancer mechanism of this compound is not well-established, many antiparasitic drugs have been investigated for their effects on pathways critical to cancer cell survival, such as the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation. A hypothetical mechanism could involve this compound inhibiting key components of this pathway, thereby preventing the nuclear translocation of β-catenin and the transcription of target genes responsible for proliferation.
Caption: Antiparasitic mechanism of this compound against E. histolytica.
Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by this compound.
Experimental Protocols
The following protocols outline the general steps for determining the IC50 value of this compound. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.
Caption: General workflow for determining the IC50 value using a cell-based assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.
Materials:
-
Selected cell line (e.g., E. histolytica trophozoites, SW480 colon cancer cells)
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at 490 nm or 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well for adherent cancer cells) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the this compound dilutions. Include vehicle controls (medium with DMSO at the highest concentration used) and no-cell controls (medium only for background).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
Protocol 2: Resazurin (alamarBlue™) Assay
This fluorescent/colorimetric assay uses the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin (B1680543) by viable, metabolically active cells.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound
-
DMSO (sterile)
-
Resazurin-based reagent (e.g., alamarBlue™)
-
96-well black or opaque-walled plates (for fluorescence)
-
Microplate reader (fluorescence Ex/Em ~560/590 nm or absorbance at 570 nm)
Procedure:
-
Cell Seeding: Follow step 1 from the MTT protocol, using opaque-walled plates for fluorescence measurements.
-
Compound Treatment: Follow steps 2 and 3 from the MTT protocol.
-
Resazurin Addition: Add the resazurin reagent to each well (typically 10% of the culture volume, e.g., 10 µL for a 100 µL culture).
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time should be optimized based on cell type and density.
-
Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm) using a microplate reader.
Protocol 3: ATP-Based Luminescent Assay (CellTiter-Glo®)
This assay quantifies the amount of ATP present, which is a marker of metabolically active cells. The reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration, catalyzed by luciferase.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound
-
DMSO (sterile)
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
96-well solid white opaque plates (for luminescence)
-
Luminometer
Procedure:
-
Cell Seeding: Follow step 1 from the MTT protocol, using solid white plates suitable for luminescence.
-
Compound Treatment: Follow step 2 from the MTT protocol.
-
Incubation: Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
Reagent Preparation and Addition: Equilibrate the plate and the luminescent reagent to room temperature for approximately 30 minutes. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Signal Stabilization: Mix the contents by shaking on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
Data Analysis and Presentation
-
Background Subtraction: Subtract the average signal from the "no-cell control" wells from all other wells.
-
Normalization: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control wells (which represent 100% viability).
-
% Viability = (Signal of Treated Well / Average Signal of Vehicle Control Wells) x 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response with a variable slope) in graphing software (like GraphPad Prism) to fit a sigmoidal curve to the data and determine the IC50 value.
Quantitative Data Summary
The following tables summarize known and hypothetical data for this compound's activity.
Table 1: Reported In Vitro Efficacy of this compound against Protozoa
| Organism | Assay/Endpoint | Concentration | Result | Reference |
|---|---|---|---|---|
| Entamoeba histolytica | Inhibition of Propagation | 20 µg/mL | Effective inhibition |
| Giardia lamblia | Growth Inhibition | 200 mg/L | No inhibition observed | |
Table 2: Hypothetical IC50 Values of this compound against Human Cancer Cell Lines (Note: This data is for illustrative purposes to demonstrate data presentation format.)
| Cell Line | Cancer Type | Assay Used | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|---|
| SW480 | Colon Carcinoma | MTT | 72 | 15.8 |
| MCF-7 | Breast Adenocarcinoma | Resazurin | 72 | 22.4 |
| A549 | Lung Carcinoma | CellTiter-Glo® | 72 | 35.1 |
| HeLa | Cervical Cancer | MTT | 72 | 18.9 |
References
Application Notes and Protocols for High-Throughput Screening of Novel Quinfamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinfamide, a dichloroacetyl-tetrahydroquinoline derivative, is an effective luminal amebicide used in the treatment of intestinal amoebiasis caused by Entamoeba histolytica. Its mechanism of action is multifaceted, involving the disruption of key metabolic pathways, inhibition of protein synthesis, and compromising cell membrane integrity.[1] The development of novel this compound analogs presents a promising avenue for the discovery of more potent and selective anti-protozoal agents.
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of novel this compound analogs against E. histolytica. The protocols outlined below cover primary viability screening, secondary mechanism-of-action assays, and cytotoxicity profiling, enabling the identification and characterization of promising lead compounds.
Synthesis of this compound Analogs
The general synthesis of this compound involves the amidation of 6-hydroxytetrahydroquinoline with dichloroacetyl chloride, followed by acylation with 2-furoyl chloride. A library of novel analogs can be generated by varying the substituents on the tetrahydroquinoline ring and replacing the 2-furoyl moiety with other heterocyclic or aromatic groups.
Data Presentation: Anti-amoebic Activity of Novel this compound Analogs
The following table presents a representative, hypothetical dataset for a series of novel this compound analogs, illustrating the type of quantitative data that would be generated through the screening cascade outlined in these protocols. The structure-activity relationships (SAR) suggested here are based on common principles of medicinal chemistry, where modifications to the core scaffold can influence potency and selectivity.
| Compound ID | R1 Substituent (Tetrahydroquinoline Ring) | R2 Moiety (Ester Group) | Primary Screen Hit (IC50 µM) | E. histolytica (EC50 µM) | HEK293 Cytotoxicity (CC50 µM) | Selectivity Index (SI = CC50/EC50) |
| QF-001 | H | 2-Furoyl (this compound) | 1.5 | 1.2 | >100 | >83.3 |
| QF-002 | 7-Methoxy | 2-Furoyl | 0.8 | 0.6 | >100 | >166.7 |
| QF-003 | 8-Methyl | 2-Furoyl | 1.2 | 1.0 | >100 | >100 |
| QF-004 | H | 2-Thienoyl | 1.1 | 0.9 | >100 | >111.1 |
| QF-005 | H | 3-Pyridoyl | 2.5 | 2.1 | >100 | >47.6 |
| QF-006 | 7-Methoxy | 2-Thienoyl | 0.5 | 0.3 | >100 | >333.3 |
| QF-007 | 7-Methoxy | 3-Pyridoyl | 1.8 | 1.5 | >100 | >66.7 |
| Metronidazole (B1676534) | - | - | 5.2 | 5.0 | >100 | >20 |
Experimental Protocols
Primary High-Throughput Screening: E. histolytica Viability Assay
This assay is designed to rapidly assess the ability of a large number of compounds to inhibit the growth of E. histolytica trophozoites. It is based on the quantification of ATP, an indicator of metabolically active cells, using a luciferase-based reagent.
Materials:
-
E. histolytica trophozoites (e.g., HM-1:IMSS strain)
-
TYI-S-33 culture medium
-
384-well white, solid-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
-
This compound analogs dissolved in DMSO
-
Metronidazole (positive control)
-
DMSO (negative control)
Protocol:
-
Cell Culture: Culture E. histolytica trophozoites in TYI-S-33 medium under anaerobic conditions at 37°C.
-
Compound Plating: Using an automated liquid handler, dispense 100 nL of each this compound analog (at a stock concentration of 10 mM in DMSO) into the wells of a 384-well assay plate. Dispense DMSO into control wells.
-
Cell Plating: Harvest trophozoites in the logarithmic growth phase and adjust the cell density to 1 x 10^5 cells/mL in fresh TYI-S-33 medium. Dispense 40 µL of the cell suspension into each well of the assay plate, resulting in a final compound concentration of 25 µM and a final DMSO concentration of 0.25%.
-
Incubation: Incubate the plates for 48 hours at 37°C in an anaerobic chamber or using a GasPak™ system.
-
ATP Measurement: Equilibrate the plates to room temperature for 15 minutes. Add 20 µL of CellTiter-Glo® reagent to each well.
-
Luminescence Reading: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and metronidazole (positive control) wells.
Secondary Screening: Dose-Response and Cytotoxicity Assays
Compounds that show significant inhibition in the primary screen are further evaluated to determine their potency (EC50) against E. histolytica and their toxicity towards a human cell line to assess selectivity.
Materials:
-
Same as primary screening, but using 96-well plates.
Protocol:
-
Compound Dilution: Prepare a serial dilution of the hit compounds in DMSO.
-
Assay Procedure: Follow the same procedure as the primary screening, but with a range of final compound concentrations (e.g., from 0.01 µM to 100 µM) in a 96-well format.
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the EC50 value.
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
96-well clear-bottom, black-walled assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Hit compounds from the primary screen
Protocol:
-
Cell Plating: Seed HEK293 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add the serially diluted hit compounds to the cells.
-
Incubation: Incubate the plates for 48 hours.
-
ATP Measurement and Data Analysis: Follow the same procedure as the E. histolytica viability assay to measure ATP levels and calculate the CC50 (50% cytotoxic concentration) values.
Mechanism of Action Assays
These assays are designed to investigate how the lead this compound analogs exert their anti-amoebic effects.
This assay measures the incorporation of a radiolabeled amino acid into newly synthesized proteins.
Materials:
-
E. histolytica trophozoites
-
TYI-S-33 medium
-
[35S]-Methionine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Cell Treatment: Incubate E. histolytica trophozoites with the test compounds at their EC50 concentrations for a predetermined time (e.g., 2-4 hours).
-
Radiolabeling: Add [35S]-Methionine to the cultures and incubate for 1 hour.
-
Protein Precipitation: Harvest the cells and precipitate the proteins using cold TCA.
-
Scintillation Counting: Wash the protein pellets, dissolve them in a suitable solvent, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the level of radioactivity in treated cells to that in untreated controls to determine the extent of protein synthesis inhibition.
This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.
Materials:
-
E. histolytica trophozoites
-
TYI-S-33 medium
-
CytoTox-ONE™ Homogeneous Membrane Integrity Assay kit (Promega) or similar LDH release assay.[2]
-
Test compounds
-
Lysis buffer (positive control for maximum LDH release)
Protocol:
-
Cell Treatment: Incubate E. histolytica trophozoites with the test compounds at various concentrations in a 96-well plate for a set period (e.g., 4-8 hours).
-
LDH Measurement: Add the LDH assay reagent to each well according to the manufacturer's instructions.[2]
-
Fluorescence Reading: Incubate for 10 minutes at room temperature and measure the fluorescence.
-
Data Analysis: Calculate the percentage of LDH release for each compound concentration relative to the maximum LDH release from the lysis buffer-treated cells.
Visualizations: Workflows and Signaling Pathways
Caption: High-throughput screening workflow for the identification and characterization of novel this compound analogs.
Caption: Proposed multi-target mechanism of action of this compound analogs against Entamoeba histolytica.
Caption: Logical progression of assays in the screening cascade for novel this compound analogs.
References
Application Notes and Protocols for Quinfamide Administration in Hamster Models of Amoebiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of quinfamide in hamster models of both intestinal and hepatic amoebiasis. The following sections outline the procedures for inducing the disease, preparing and administering the drug, and summarizing key efficacy data.
Overview of this compound
This compound is a luminal amoebicide belonging to the dichloroacetyl quinolol group.[1] Its primary mechanism of action involves the immobilization of Entamoeba histolytica trophozoites within the intestinal lumen.[2] While highly effective against luminal parasites, its efficacy in invasive amoebiasis is less established.
Experimental Models of Amoebiasis in Hamsters
Golden Syrian hamsters are a well-established and susceptible model for studying both intestinal and hepatic amoebiasis.[3][4]
Induction of Intestinal Amoebiasis
A reliable method for establishing intestinal amoebiasis is the "washed-closed cecal loop" model.[4][5]
Protocol:
-
Animal Preparation: Anesthetize adult golden Syrian hamsters (average weight 100-120g) with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the cecum.
-
Gently wash out the contents of the cecum with sterile saline solution.
-
Create a closed loop by ligating both the proximal and distal ends of the cecum.
-
-
Inoculation:
-
Inject a suspension of axenically cultured virulent E. histolytica trophozoites (e.g., strain HM-1:IMSS) directly into the cecal loop.[5]
-
A typical inoculum consists of 1 x 10^6 trophozoites in 0.2 mL of culture medium.
-
-
Closure: Suture the abdominal wall in layers.
-
Post-operative Care: Monitor the animals for recovery and signs of infection. Macroscopic ulcerations are typically visible within 48 hours.[5]
Induction of Amoebic Liver Abscess (ALA)
Hepatic amoebiasis is induced by the direct inoculation of trophozoites into the liver.[6][7]
Protocol:
-
Animal Preparation: Anesthetize adult golden Syrian hamsters (average weight 100g) as described above.[6]
-
Inoculation:
-
Closure and Post-operative Care: Suture the incision and monitor the animals. Liver abscesses typically develop within 4 to 7 days.[6]
This compound Administration Protocol
The following protocol is based on studies in hamsters naturally infected with Entamoeba criceti, a model that has been shown to be effective for evaluating amoebicidal agents against E. histolytica.[9]
Drug Preparation
-
Prepare a suspension of this compound in a suitable vehicle, such as 1% gum tragacanth in water.[9]
Administration
-
Administer the this compound suspension orally via gavage (stomach tube).[9]
-
Dosage Regimens:
Quantitative Data on this compound Efficacy
The following tables summarize the efficacy of this compound in eradicating Entamoeba criceti in naturally infected hamsters.
Table 1: Efficacy of Multiple Oral Doses of this compound
| Dosage (mg/kg/day for 3 days) | Total Dose (mg/kg) | Effective Dose (ED50) (mg/kg/day) |
| Varied | Varied | 0.25 |
Source: Adapted from a study on the activity of this compound against natural infections of Entamoeba criceti in hamsters.[10]
Table 2: Efficacy of a Single Oral Dose of this compound
| Dosage (mg/kg) | Effective Dose (ED50) (mg/kg) |
| Varied | 0.9 |
Source: Adapted from a study on the activity of this compound against natural infections of Entamoeba criceti in hamsters.[10]
Table 3: Comparative Efficacy of this compound and Other Amoebicides
| Drug | Relative Potency (Compared to this compound) |
| This compound | 1.0 |
| Teclozan | Significantly less active |
| Diloxanide furoate | Significantly less active |
| Etofamide | Approximately 1.5 times less active |
Source: Based on direct comparison studies.[9][10]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound in a hamster model of amoebiasis.
Caption: Experimental workflow for amoebiasis induction and this compound treatment in hamsters.
Proposed Mechanism of Action of this compound
This diagram illustrates the multifaceted mechanism of action of this compound against Entamoeba histolytica.
Caption: Proposed mechanism of action of this compound against Entamoeba histolytica.
Safety and Toxicity
In preclinical studies, this compound has demonstrated a high safety profile. No adverse effects were noted in rodents after a single oral dose as high as 10 g/kg.[10] Daily administration to monkeys of doses up to 500 mg/kg for 37 days did not produce any pharmacological, hematological, or histopathological abnormalities.[10]
References
- 1. stackoverflow.com [stackoverflow.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Frontiers | Identification of natural inhibitors of Entamoeba histolytica cysteine synthase from microbial secondary metabolites [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. graphviz.org [graphviz.org]
- 7. medium.com [medium.com]
- 8. Treatment of chronic amebiasis in pediatric patients with a suspension of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Activity of this compound against natural infections of Entamoeba criceti in hamsters: a new potent agent for intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Quinfamide Susceptibility Testing of Entamoeba histolytica
Audience: Researchers, scientists, and drug development professionals.
Abstract: Entamoeba histolytica, the causative agent of amoebiasis, remains a significant global health concern.[1] Effective treatment relies on amoebicidal drugs, and in vitro susceptibility testing is crucial for evaluating new compounds and monitoring for resistance. Quinfamide is a luminal amoebicide effective against the trophozoite stage of E. histolytica.[2][3] Its mechanism of action is multifaceted, involving the disruption of the parasite's metabolic processes, inhibition of protein synthesis, and interference with cell membrane integrity.[4] This document provides detailed protocols for the axenic culture of E. histolytica trophozoites and for performing in vitro susceptibility testing with this compound.
Protocol 1: Axenic Culture of Entamoeba histolytica Trophozoites
This protocol describes the maintenance of E. histolytica (e.g., HM-1:IMSS strain) in axenic culture using TYI-S-33 medium. Axenic cultivation, first developed by Diamond, allows for the growth of the parasite in the absence of any other living organisms, which is essential for reproducible drug testing.[5]
1.1. Materials and Reagents
-
Culture Medium: TYI-S-33 Medium (see 1.2 for preparation)
-
Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)
-
Sterile, 16 x 125 mm borosilicate glass screw-capped culture tubes
-
Incubator set to 35-37°C
-
Ice-water bath
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Sterile Pasteur pipettes and serological pipettes
-
Centrifuge
1.2. Preparation of TYI-S-33 Medium
TYI-S-33 is the most widely used medium for the axenic cultivation of E. histolytica.
TYI-S-33 Broth Base (to make ~880 mL):
-
In 600 mL of deionized water, dissolve the following components in order:
-
Casein Digest Peptone: 20.0 g
-
Yeast Extract: 10.0 g
-
Glucose: 10.0 g
-
Sodium Chloride (NaCl): 2.0 g
-
Potassium Phosphate, dibasic (K₂HPO₄): 1.0 g
-
Potassium Phosphate, monobasic (KH₂PO₄): 0.6 g
-
L-Cysteine Hydrochloride: 1.0 g
-
Ascorbic Acid: 0.2 g
-
Ferric Ammonium Citrate: 22.8 mg (add as 1 mL of a 22.8 mg/mL solution)
-
-
Adjust the final volume to 880 mL with deionized water.
-
Adjust pH to 6.8 using 1N NaOH.
-
Dispense in 88 mL aliquots into glass bottles and sterilize by autoclaving at 121°C for 15 minutes. The sterile base can be stored at -20°C.
Complete TYI-S-33 Medium (to make 100 mL):
-
Thaw one 88 mL aliquot of TYI-S-33 Broth Base.
-
Aseptically add 10-15 mL of heat-inactivated Adult Bovine Serum (ABS). The optimal percentage varies by strain, but typically 10-15% is used. Note: Fetal bovine serum should not be used as it is toxic to the parasite.
-
Aseptically add 2 mL of a sterile Vitamin Mix (e.g., Vitamin Mix #18).
-
The complete medium should be used within 7 days.
1.3. Trophozoite Subculturing Procedure
-
Select a confluent culture tube of E. histolytica trophozoites. Trophozoites grow as a monolayer on the surface of the tube.
-
Chill the tube in an ice-water bath for 5-10 minutes to detach the adherent trophozoites.
-
Invert the tube gently several times to ensure a uniform suspension of cells.
-
Aseptically transfer a specific volume or cell number to a new tube containing fresh, pre-warmed (37°C) complete TYI-S-33 medium. For routine maintenance, inoculating approximately 5 x 10⁴ to 1 x 10⁵ cells will result in a confluent culture in 3-4 days.
-
Incubate the new culture tubes at a 5-10° angle at 35-37°C to provide a larger surface area for growth.
-
Subculture every 48-72 hours to maintain the parasites in the logarithmic growth phase.
Protocol 2: In Vitro Susceptibility Testing of this compound
This protocol details a microtiter plate-based assay to determine the 50% inhibitory concentration (IC₅₀) of this compound against E. histolytica trophozoites. Viability can be assessed using a metabolic indicator like a tetrazolium salt (e.g., WST-1, MTT, or Nitroblue Tetrazolium).
2.1. Materials and Reagents
-
Log-phase E. histolytica trophozoite culture
-
Complete TYI-S-33 medium
-
This compound (stock solution prepared in DMSO, then diluted in medium)
-
Metronidazole (as a positive control)
-
DMSO (as a vehicle control)
-
Sterile 96-well flat-bottom microtiter plates
-
Viability reagent (e.g., WST-1, Resazurin, or similar tetrazolium salt)
-
Microplate reader (spectrophotometer)
-
Multichannel pipette
2.2. Experimental Procedure
-
Prepare Parasite Inoculum:
-
Harvest log-phase trophozoites by chilling the culture tubes as described in 1.3.
-
Count the trophozoites using a hemocytometer to determine the cell concentration.
-
Dilute the cell suspension in fresh TYI-S-33 medium to a final concentration of 1.2 x 10⁵ cells/mL. This will yield an initial inoculum of 6,000 amoebae per well in a 100 µL volume, which is then mixed with 100 µL of the drug dilution.
-
-
Prepare Drug Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a series of 2x concentrated working solutions of this compound by diluting the stock in complete TYI-S-33 medium. A suggested range, based on known effective concentrations, could be 0.1 µg/mL to 100 µg/mL (final concentration).
-
Prepare 2x concentrated solutions for the positive control (Metronidazole) and a vehicle control (containing the same percentage of DMSO as the highest this compound concentration).
-
-
Assay Plate Setup:
-
In a 96-well plate, add 100 µL of the 2x drug dilutions to the appropriate wells in triplicate.
-
Add 100 µL of the parasite suspension (1.2 x 10⁵ cells/mL) to each well, resulting in a final volume of 200 µL and a starting density of 6,000 cells/well.
-
Include control wells:
-
Positive Control: Cells + Metronidazole
-
Vehicle Control: Cells + DMSO-containing medium
-
Negative Control: Cells + medium only (represents 100% viability)
-
Blank: Medium only (for background subtraction)
-
-
-
Incubation:
-
Incubate the plate at 37°C for 48 hours in an appropriate environment (e.g., anaerobic jar or a tri-gas incubator with reduced oxygen).
-
-
Viability Assessment:
-
After incubation, add 20 µL of the viability reagent (e.g., WST-1) to each well.
-
Incubate for an additional 2-4 hours at 37°C, or as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
2.3. Data Analysis
-
Subtract the blank absorbance value from all other readings.
-
Calculate the percentage of parasite viability for each concentration using the formula:
-
% Viability = (Absorbance of Test Well / Absorbance of Negative Control Well) x 100
-
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of parasite growth) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Data Presentation
Quantitative data from susceptibility testing should be organized for clarity and comparison.
Table 1: Example Dose-Response Data for this compound against E. histolytica (48h Incubation)
| This compound (µg/mL) | Log Concentration | Mean Absorbance (OD) | % Viability |
| 0 (Control) | - | 1.250 | 100.0% |
| 0.1 | -1.0 | 1.235 | 98.8% |
| 1.0 | 0.0 | 1.150 | 92.0% |
| 5.0 | 0.7 | 0.875 | 70.0% |
| 10.0 | 1.0 | 0.650 | 52.0% |
| 20.0 | 1.3 | 0.325 | 26.0% |
| 50.0 | 1.7 | 0.100 | 8.0% |
| 100.0 | 2.0 | 0.055 | 4.4% |
Table 2: Summary of Example Inhibitory Concentrations (IC₅₀) for Amoebicidal Drugs
| Compound | Incubation Time | IC₅₀ (µg/mL) | 95% Confidence Interval |
| This compound | 48 hours | 9.8 | 8.5 - 11.2 |
| Metronidazole | 48 hours | 1.5 | 1.2 - 1.8 |
Mandatory Visualizations
Diagrams created using Graphviz to illustrate workflows and logical relationships.
Caption: Workflow for this compound in vitro susceptibility testing against E. histolytica.
Caption: Logical workflow for evaluating primary in vitro screening results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Quinfamide Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on effectively solubilizing Quinfamide for in vitro experiments. Addressing common challenges such as precipitation and solvent cytotoxicity, this resource offers detailed protocols, troubleshooting guides, and quantitative data to ensure the successful implementation of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for preparing this compound stock solutions for in vitro applications.[1][2][3][4] It is important to use anhydrous, high-purity DMSO to avoid potential issues with solubility and stability, as this compound is noted to be hygroscopic.[1]
Q2: I'm observing precipitation when I add my this compound-DMSO stock solution to the aqueous cell culture medium. What could be the cause and how can I prevent this?
A2: This phenomenon, often referred to as "crashing out," is common when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower. Several factors can contribute to this:
-
High Final Concentration: The final concentration of this compound in the culture medium may exceed its aqueous solubility limit.
-
Rapid Dilution: Adding a concentrated DMSO stock directly and quickly into the medium can cause rapid solvent exchange, leading to precipitation.
-
Low Temperature of Media: Adding the stock solution to cold media can decrease the solubility of this compound.
-
pH and Media Components: The pH of the culture medium and its interaction with components like salts and proteins can influence the solubility of the compound.
To prevent precipitation, it is recommended to:
-
Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.
-
Add the this compound stock solution dropwise while gently vortexing or swirling the media to ensure gradual and thorough mixing.
-
Consider preparing an intermediate dilution of the stock in culture media before making the final working concentration.
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxic effects. It is always best practice to perform a vehicle control experiment, where cells are treated with the same final concentration of DMSO as the experimental group, to assess any potential effects of the solvent on cell viability and function.
Q4: How should I store my this compound stock solution?
A4: this compound powder should be stored at -20°C. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve in DMSO. | - The this compound may have absorbed moisture (hygroscopic).- The concentration being prepared is too high. | - Use fresh, anhydrous DMSO.- Gently warm the solution and vortex or sonicate briefly to aid dissolution.- Refer to the solubility data to ensure the target concentration is achievable. |
| Precipitate forms in the stock solution during storage. | - The solution may be supersaturated.- The storage temperature is too high, leading to solvent evaporation. | - Gently warm the solution and vortex to redissolve before use.- Store aliquots at -20°C or -80°C in tightly sealed vials. |
| Inconsistent results between experimental replicates. | - Inaccurate pipetting of the viscous DMSO stock solution.- Precipitation of this compound in some wells but not others. | - Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO.- Visually inspect each well for precipitation before and during the experiment.- Ensure thorough mixing when preparing working solutions. |
| Observed cellular effects in the vehicle control group. | - The final DMSO concentration is too high for the specific cell line. | - Determine the maximum tolerated DMSO concentration for your cell line by performing a dose-response experiment with DMSO alone.- Lower the final DMSO concentration in your experiments, which may require preparing a more concentrated initial stock of this compound if possible. |
Quantitative Data: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents. This information is crucial for preparing appropriate stock solutions.
| Solvent | Solubility | Molar Concentration | Source |
| DMSO | ≥ 125 mg/mL | 352.93 mM | |
| DMSO | 50 mg/mL | 141.17 mM | |
| Chloroform | Slightly Soluble | Not Reported | |
| Methanol | Slightly Soluble (especially with heating) | Not Reported | |
| Acetone | Soluble | Not Reported |
Note: The molecular weight of this compound is 354.18 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder (MW: 354.18 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 50 mM stock solution, you will need:
-
Mass (g) = 50 mmol/L * 0.001 L * 354.18 g/mol = 0.0177 g or 17.7 mg
-
-
Weighing: Carefully weigh 17.7 mg of this compound powder and place it into a sterile conical tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Sterilization (Optional): If required for your specific application, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 20 µg/mL this compound Working Solution for an In Vitro Anti-parasitic Assay
This protocol outlines the dilution of the DMSO stock solution to a final working concentration for an in vitro experiment, such as assessing the activity against Entamoeba histolytica.
Materials:
-
50 mM this compound in DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (e.g., TYI-S-33 for E. histolytica)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Intermediate Dilution (Recommended): To minimize the risk of precipitation, first prepare an intermediate dilution.
-
Dilute the 50 mM stock solution 1:100 in pre-warmed culture medium to create a 500 µM intermediate solution. For example, add 2 µL of the 50 mM stock to 198 µL of medium.
-
-
Final Working Solution Preparation:
-
The target concentration is 20 µg/mL. First, convert this to a molar concentration:
-
(20 µg/mL) / (354.18 g/mol ) = 0.0564 µmol/mL = 56.4 µM
-
-
To prepare 1 mL of a 56.4 µM working solution from the 500 µM intermediate stock:
-
V1 = (56.4 µM * 1000 µL) / 500 µM = 112.8 µL
-
-
Add 112.8 µL of the 500 µM intermediate solution to 887.2 µL of pre-warmed culture medium. Mix gently by pipetting up and down.
-
-
Final DMSO Concentration Check:
-
The DMSO concentration in the 500 µM intermediate solution is 1%.
-
The final DMSO concentration in the working solution will be: (1% * 112.8 µL) / 1000 µL = 0.1128% . This is well below the generally accepted cytotoxic limit of 0.5%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the culture medium to achieve the same final DMSO concentration as in the experimental wells.
Visualizations
Caption: Workflow for preparing and using this compound in an in vitro assay.
Caption: Decision tree for resolving this compound precipitation in cell culture media.
References
- 1. Growth and genetic manipulation of Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound against natural infections of Entamoeba criceti in hamsters: a new potent agent for intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Flow Cytometry Method for Dissecting the Cell Differentiation Process of Entamoeba Encystation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of this compound against natural infections of Entamoeba criceti in hamsters: a new potent agent for intestinal amoebiasis | Parasitology | Cambridge Core [cambridge.org]
Technical Support Center: Overcoming Quinfamide Resistance in Amoeba Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving quinfamide and amoeba strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against Entamoeba histolytica?
This compound is an anti-parasitic drug that primarily targets the trophozoite stage of Entamoeba histolytica. Its mechanism is multifaceted and involves:
-
Inhibition of Protein Synthesis: this compound is thought to bind to the ribosomes of the amoeba, which disrupts the synthesis of essential proteins and halts cell growth and multiplication.[1]
-
Disruption of Cell Membrane Integrity: The drug can alter the permeability of the amoeba's cell membrane, leading to the loss of vital ions and molecules, ultimately causing cell lysis.[1]
-
Inhibition of Adherence: this compound may interfere with the ability of trophozoites to adhere to the intestinal lining of the host, a critical step in the establishment of infection.[1]
Q2: What are the suspected mechanisms of this compound resistance in amoeba?
While specific research on this compound resistance is limited, the primary suspected mechanism, based on studies of multidrug resistance (MDR) in E. histolytica, is the increased efflux of the drug from the parasite's cell.[2][3] This is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoproteins (EhPgp1 and EhPgp5), which function as drug pumps. Overexpression of these transporters can prevent this compound from reaching its intracellular targets at effective concentrations. Other potential, though less documented, mechanisms could include alterations in the drug's target site (e.g., ribosomal mutations) or metabolic inactivation of the drug.
Q3: How can I determine if my E. histolytica strain is resistant to this compound?
You can determine the susceptibility of your E. histolytica strain to this compound by performing an in vitro drug susceptibility assay to determine the half-maximal inhibitory concentration (IC50). A significantly higher IC50 value compared to a known sensitive reference strain (e.g., HM-1:IMSS) indicates resistance. Detailed protocols for IC50 determination are provided in the "Experimental Protocols" section.
Q4: Are there any known compounds that can reverse this compound resistance?
Calcium channel blockers, such as verapamil (B1683045), have been shown to reverse multidrug resistance in E. histolytica in laboratory settings. Verapamil is thought to inhibit the function of P-glycoprotein efflux pumps. Co-administration of verapamil with this compound in your in vitro assays could help determine if an efflux-mediated mechanism is responsible for the observed resistance.
Troubleshooting Guides
Problem 1: High IC50 value for this compound in my experimental strain.
| Possible Cause | Troubleshooting Steps |
| Development of Drug Resistance | 1. Confirm the high IC50 by repeating the assay with careful attention to controls. 2. Test a known sensitive reference strain (e.g., HM-1:IMSS) in parallel to validate your assay. 3. Perform a drug efflux assay to investigate the role of ABC transporters. 4. Test for reversal of resistance by co-incubating the amoeba with this compound and an efflux pump inhibitor like verapamil. |
| Incorrect Drug Concentration | 1. Verify the stock solution concentration and the serial dilutions. 2. Prepare a fresh stock solution of this compound. |
| Assay Conditions | 1. Ensure that the anaerobic conditions required for E. histolytica culture are strictly maintained. 2. Check the viability and health of the trophozoites before starting the assay. |
Problem 2: Inconsistent results in drug susceptibility assays.
| Possible Cause | Troubleshooting Steps |
| Variable Parasite Numbers | 1. Ensure accurate counting of trophozoites before seeding the assay plates. 2. Use a hemocytometer and check for uniform cell suspension. |
| Edge Effects in Microplates | 1. To minimize evaporation, do not use the outer wells of the microplate for experimental samples. Fill them with sterile medium or water. |
| Contamination | 1. Regularly check cultures for bacterial or fungal contamination. 2. Use sterile techniques throughout the experimental procedure. |
Data Presentation
Table 1: Hypothetical this compound Susceptibility in E. histolytica Strains
| Strain | Description | Mean IC50 (µM) ± SD | Fold Resistance |
| HM-1:IMSS | Sensitive Reference Strain | 15.5 ± 2.1 | 1.0 |
| QFR-1 | This compound-Resistant Strain | 124.8 ± 10.3 | 8.05 |
| QFR-1 + Verapamil (10 µM) | Resistant Strain with Efflux Inhibitor | 20.1 ± 3.5 | 1.30 |
Experimental Protocols
Protocol 1: In Vitro this compound Susceptibility Testing using Nitroblue Tetrazolium (NBT) Reduction Assay
This protocol is adapted from methods used for other antiamoebic drugs.
Materials:
-
E. histolytica trophozoites (test and reference strains)
-
TYI-S-33 medium
-
This compound (Sigma-Aldrich)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Nitroblue tetrazolium (NBT)
-
Hemocytometer
-
Anaerobic gas generating system (e.g., GasPak™)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store it at -20°C.
-
Trophozoite Culture and Harvesting: Culture E. histolytica trophozoites in TYI-S-33 medium under anaerobic conditions at 37°C. Harvest trophozoites from the logarithmic growth phase.
-
Cell Counting and Seeding: Count the trophozoites using a hemocytometer and adjust the cell density to 1 x 10^5 cells/mL in fresh medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Drug Dilution and Addition: Prepare serial dilutions of this compound in TYI-S-33 medium. Add 100 µL of the drug dilutions to the corresponding wells. Include a drug-free control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate at 37°C for 48 hours in an anaerobic environment.
-
NBT Assay: After incubation, add 20 µL of NBT solution (5 mg/mL) to each well and incubate for another 2-3 hours at 37°C.
-
Reading and Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration.
Visualizations
Caption: this compound's mechanism and potential resistance pathway.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for IC50 assays.
References
Stability of Quinfamide in different solvent and storage conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of quinfamide in various solvents and under different storage conditions. Given the limited availability of published stability data for this compound, this document outlines recommended best practices and protocols based on its chemical structure and general principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the known general stability characteristics of this compound?
A1: this compound is known to be a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1][2] Therefore, it should be stored in a desiccated environment. Its solubility has been noted as slightly soluble in chloroform, DMSO, and methanol (B129727) (with heating), and it is also soluble in acetone.[1][2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, stock solutions, for instance in DMSO, should be stored at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Given its hygroscopic nature, ensure the solid this compound is handled in a dry environment (e.g., a glove box) when preparing solutions.
Q3: I am observing inconsistent results in my experiments. Could this be related to this compound's stability?
A3: Yes, inconsistent results can be an indication of compound degradation. The ester and amide functional groups in the this compound molecule are susceptible to hydrolysis, especially in non-neutral pH conditions or in the presence of moisture. It is crucial to use anhydrous solvents and control the pH of your experimental medium where possible.
Q4: How can I assess the stability of this compound under my specific experimental conditions?
A4: A forced degradation study is the recommended approach to understand the stability of this compound. This involves subjecting the compound to harsher conditions than it would typically encounter to accelerate degradation and identify potential degradation products. This helps in developing a stability-indicating analytical method, which can then be used to monitor the stability under your specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to determine the intrinsic stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile (B52724) and water) to prepare a stock solution of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. After incubation, cool the solution and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a known amount of solid this compound in a petri dish and heat it in a calibrated oven at 80°C for 48 hours. After exposure, cool the sample and dissolve it in the solvent to the initial stock solution concentration.
-
Photolytic Degradation: Expose the this compound stock solution and solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis:
-
Following exposure to the stress conditions, dilute all samples (including a non-stressed control) with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the analysis of this compound and its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 70:30 v/v) can be used. Alternatively, a gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) can be employed for better separation of degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25°C.
Data Presentation
The following tables are examples of how to structure the data from your stability studies.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 125 mg/mL | |
| Chloroform | Slightly Soluble | |
| Methanol | Slightly Soluble (Heated) | |
| Acetone | Soluble |
Table 2: Example of Forced Degradation Study Conditions for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. |
| Thermal (Solid) | Dry Heat | 48 hours | 80°C |
| Photolytic (Solid & Solution) | 1.2 million lux hours & 200 Wh/m² | As per ICH Q1B | Room Temp. |
Table 3: Example Summary of this compound Stability Under Forced Degradation
| Stress Condition | % Assay of this compound | Number of Degradation Products | Peak Area of Major Degradant (%) |
| Control (Unstressed) | 100 | 0 | - |
| Acid Hydrolysis | 85.2 | 2 | 10.5 (at RRT 0.8) |
| Base Hydrolysis | 78.9 | 3 | 15.3 (at RRT 0.9) |
| Oxidation | 92.1 | 1 | 5.8 (at RRT 1.2) |
| Thermal | 98.5 | 1 | 1.2 (at RRT 0.7) |
| Photolytic | 95.3 | 2 | 3.1 (at RRT 1.1) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
The following diagrams illustrate key workflows and potential chemical pathways relevant to this compound stability studies.
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound via hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in aqueous solutions. | This compound has low aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is low enough not to affect your experiment. |
| Stock solution appears cloudy or precipitates over time. | The compound may be precipitating out of solution upon storage, especially at lower temperatures. The solvent may have absorbed water, reducing solubility. | Prepare fresh solutions before use. If storing, ensure the solvent is anhydrous and consider storing at room temperature for short periods if freeze-thaw cycles cause precipitation. |
| Significant degradation is observed in control samples. | The compound may be unstable in the chosen solvent or under ambient light and temperature. | Store control samples protected from light at a lower temperature (e.g., 4°C). Evaluate the stability of this compound in the chosen solvent over the time course of your experiment. |
| No degradation is observed under stress conditions. | The stress conditions may not be harsh enough. | Increase the concentration of the stressor (e.g., use 1 M HCl/NaOH), increase the temperature, or extend the duration of exposure. |
| Greater than 90% degradation is observed. | The stress conditions are too harsh, making it difficult to distinguish primary from secondary degradation products. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Poor peak shape or resolution in HPLC analysis. | The analytical method is not optimized. Co-elution of the parent drug and degradation products. | Adjust the mobile phase composition, pH, or gradient. Consider a different column stationary phase. Ensure the sample is fully dissolved in the mobile phase. |
References
Strategies to reduce Quinfamide-induced adverse effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Quinfamide in animal studies. Our goal is to help you anticipate and manage potential issues to ensure the successful and ethical execution of your experiments.
Troubleshooting Guide: Managing Potential Adverse Events
While this compound is noted for its high safety profile in preclinical studies, unexpected adverse events can occur in any animal experiment.[1] This guide provides a systematic approach to troubleshooting potential issues.
Issue 1: Unexpected Clinical Signs of Toxicity (e.g., lethargy, anorexia, diarrhea)
-
Possible Cause 1: Dosing Error or Overdose. Although unlikely with this compound's wide safety margin, accidental overdose can happen.[1][2]
-
Possible Cause 2: Formulation or Vehicle Effects. The vehicle used to dissolve or suspend this compound may be causing the adverse reaction.
-
Solution: Review the literature for the tolerability of the chosen vehicle at the administered volume and concentration. Consider running a vehicle-only control group to isolate its effects. If the vehicle is suspected to be the issue, explore alternative, more inert vehicles.
-
-
Possible Cause 3: Animal Health Status. Underlying health issues in an animal can make it more susceptible to adverse drug reactions.
-
Solution: Ensure all animals are properly acclimatized and health-screened before the study begins. If an isolated animal shows adverse signs, it may be due to a pre-existing condition. Consult with a veterinarian to assess the animal's health.
-
-
Possible Cause 4: Gavage-related Stress or Injury. Improper oral gavage technique can cause significant stress, esophageal injury, or accidental administration into the trachea.
-
Solution: Ensure personnel are thoroughly trained in proper restraint and gavage techniques for the specific species. Use appropriately sized and flexible gavage needles. Observe the animal for signs of respiratory distress immediately after dosing.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause 1: Improper Drug Administration. If the full dose is not consistently administered, it can lead to variability in your results.
-
Solution: For oral gavage, ensure the gavage needle is correctly placed to deliver the substance to the stomach. For administration in feed, monitor feed intake to ensure the full dose is consumed. Consider formulating the drug in a palatable vehicle to ensure voluntary consumption.
-
-
Possible Cause 2: Drug Formulation Issues. Poor solubility or stability of the this compound formulation can lead to inconsistent dosing.
-
Solution: Ensure your this compound formulation is homogenous and stable throughout the dosing period. If it is a suspension, ensure it is adequately mixed before each administration.
-
-
Possible Cause 3: Drug Interactions. Co-administration of other compounds may alter the pharmacokinetics or pharmacodynamics of this compound.
-
Solution: Review the literature for any known interactions with the class of compounds to which this compound belongs (dichloroacetyl quinolols). If possible, avoid co-administration of non-essential drugs during the study period.
-
Quantitative Data Summary
This compound has demonstrated a high safety margin in various animal species. The following table summarizes key data from a pivotal preclinical study.
| Species | Route of Administration | Dose | Duration | Observed Adverse Effects | Reference |
| Rodents | Oral | Up to 10 g/kg | Single dose | None noted | |
| Rats | Oral | 500 mg/kg/day | 31 days | No toxicity revealed | |
| Dogs | Oral | 2 g/kg | Acute | No toxicity revealed | |
| Monkeys | Oral | Up to 500 mg/kg | 37 days | No pharmacological aberrations; normal hematology and urine analysis; no gross or microscopic tissue changes |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of this compound in Rodents
-
Formulation Preparation:
-
Based on the desired vehicle (e.g., 0.5% methylcellulose (B11928114) in water), calculate the required amount of this compound for the final concentration.
-
If a suspension, use a mortar and pestle to grind the this compound to a fine powder to improve suspension homogeneity.
-
Gradually add the vehicle to the powder while triturating to form a uniform suspension.
-
Use a magnetic stirrer to keep the suspension homogenous during dosing.
-
-
Animal Handling and Restraint:
-
Gently but firmly restrain the mouse or rat, ensuring a secure grip that does not impede breathing.
-
The head and neck should be in a straight line with the body to facilitate the passage of the gavage needle.
-
-
Gavage Administration:
-
Measure the distance from the animal's oral cavity to the xiphoid process (the caudal end of the sternum) to determine the correct insertion depth of the gavage needle.
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the animal.
-
Gently insert the needle into the side of the mouth, advancing it along the esophagus to the pre-measured depth. There should be no resistance.
-
Administer the formulation slowly to prevent regurgitation.
-
Observe the animal for a short period post-administration to ensure there are no signs of distress.
-
Protocol 2: Comprehensive Monitoring for Adverse Effects
-
Daily Clinical Observations:
-
Conduct observations at least once daily, preferably at the same time each day.
-
Record observations for changes in posture, activity level, fur appearance, and the presence of any discharge from the eyes or nose.
-
Note any signs of gastrointestinal upset, such as diarrhea or changes in stool consistency.
-
-
Weekly Detailed Examinations:
-
Perform a more thorough "hands-on" examination once a week.
-
Record body weight.
-
Palpate for any abnormalities.
-
Conduct a more detailed assessment of neurological status (e.g., alertness, gait).
-
-
Food and Water Consumption:
-
Measure food and water intake at regular intervals (e.g., daily or weekly) to detect any changes in appetite or hydration.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy and collect organs for histopathological examination to identify any potential target organ toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What are the known adverse effects of this compound in animal studies?
A1: Preclinical studies have reported that this compound is generally well-tolerated with a high safety margin. One key study noted no adverse effects in rodents after a single oral dose as high as 10 g/kg. Daily administration to monkeys at doses up to 500 mg/kg for 37 days also produced no pharmacological aberrations, and chronic administration in dogs and rats did not reveal toxicity.
Q2: My animals are showing signs of lethargy after dosing. Is this expected?
A2: Lethargy is not a commonly reported side effect of this compound. If you observe lethargy, it is important to investigate other potential causes as outlined in the troubleshooting guide. This could include issues with the vehicle, the administration procedure (stress), or the underlying health of the animals.
Q3: Can I administer this compound with other drugs?
A3: While there is limited specific information on drug-drug interactions with this compound, it is a good practice to avoid co-administration of other drugs unless necessary for the experimental design or animal welfare. If co-administration is required, carefully review the pharmacology of all compounds to anticipate potential interactions.
Q4: What is the maximum tolerated dose (MTD) of this compound?
A4: The maximum tolerated dose has not been formally established in many studies because of the low toxicity of the compound. Doses as high as 10 g/kg in rodents did not produce adverse effects, suggesting a very high MTD. For your specific study, it is advisable to conduct a dose range-finding study if you plan to use doses significantly higher than those reported in the literature.
Q5: What should I do if I suspect an accidental overdose?
A5: If an overdose is suspected, immediately cease administration and place the animal under close observation. Provide supportive care as needed (e.g., hydration, thermal support). Document all clinical signs and the suspected dose administered. Consult with a veterinarian for further guidance.
Visualizations
Caption: Standard workflow for a preclinical study involving this compound.
Caption: Decision tree for troubleshooting adverse events in animal studies.
References
- 1. Activity of this compound against natural infections of Entamoeba criceti in hamsters: a new potent agent for intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. dvm360.com [dvm360.com]
- 4. dvm360.com [dvm360.com]
Validation & Comparative
Synergistic Efficacy of Quinfamide and Albendazole in Murine Trichinellosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of Quinfamide when combined with Albendazole for the treatment of Trichinella spiralis infection. The core of this analysis is based on a key in vivo study that demonstrates the enhanced therapeutic efficacy of this drug combination. While the full experimental protocol from the primary study is not available, this guide reconstructs the methodology based on established practices in the field to provide a comprehensive understanding of the experimental setup.
In Vivo Efficacy of this compound and Albendazole Combination
A study by García Robles et al. (2012) investigated the therapeutic efficacy of a commercially available formulation of Albendazole and this compound (OXAL®) in a murine model of intestinal trichinellosis. The findings indicated a significant synergistic effect, leading to a notable reduction in the parasitic load in treated mice.[1]
Quantitative Data Summary
The study demonstrated that the administration of the Albendazole-Quinfamide combination for three days resulted in a statistically significant decrease in the intestinal parasite load of Trichinella spiralis in mice, particularly in the group treated seven days post-infection. In the group treated one day post-infection, the parasitic load was completely eradicated.[1]
| Treatment Group | Time of Treatment Post-Infection | Duration of Treatment | Outcome |
| Albendazole/Quinfamide (OXAL®) | 1 day | 3 days | No parasitic load observed |
| Albendazole/Quinfamide (OXAL®) | 7 days | 3 days | Significant decrease in parasitic load (p <0.05) compared to control |
| Control | N/A | N/A | Presence of parasitic load |
Reconstructed Experimental Protocol
The following is a detailed reconstruction of the experimental methodology likely employed in the study by García Robles et al. (2012), based on standard protocols for in vivo anthelmintic drug combination studies.
Animal Model and Infection
-
Animal Model: Male Swiss albino mice, 6-8 weeks old, weighing 20-25 grams, are typically used for experimental trichinellosis.
-
Infection: Mice are orally infected with a suspension of Trichinella spiralis muscle larvae. The infective dose is usually around 200-300 larvae per mouse to establish a consistent intestinal infection.
Experimental Design and Treatment
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly divided into experimental and control groups. A typical design would include:
-
Group A: Infected and treated with the Albendazole/Quinfamide combination starting 1 day post-infection.
-
Group B: Infected and treated with the Albendazole/Quinfamide combination starting 7 days post-infection.
-
Group C: Infected and untreated (Control).
-
-
Drug Administration: The Albendazole/Quinfamide combination is administered orally for three consecutive days. The exact dosage of the commercial formulation would be based on the manufacturer's recommendations or previous dose-finding studies.
Determination of Intestinal Parasitic Load
-
Sample Collection: At the end of the experimental period (e.g., day 8 for Group A and day 10 for Group B), mice are euthanized.
-
Intestinal Recovery of Adult Worms: The small intestine is removed, opened longitudinally, and washed with saline solution. The intestinal contents and washings are collected.
-
Worm Counting: The collected fluid is examined under a stereomicroscope, and the adult Trichinella spiralis worms are counted to determine the parasitic load for each mouse.
-
Statistical Analysis: The mean parasite counts between the treated and control groups are compared using appropriate statistical tests, such as a t-test or ANOVA, with a p-value of <0.05 considered statistically significant.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the reconstructed in vivo experimental protocol.
References
A Comparative Analysis of the Safety Profiles of Quinfamide and Secnidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of two widely used antiprotozoal agents, Quinfamide and Secnidazole. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and further investigation of these compounds. This analysis is based on a review of available clinical and preclinical data.
Introduction
This compound is a luminal amebicide effective against the trophozoite and cyst forms of Entamoeba histolytica.[1][2] Its mechanism of action involves the inhibition of protein synthesis and disruption of the parasite's metabolic processes.[1][2] Secnidazole, a 5-nitroimidazole derivative, possesses a broad spectrum of activity against anaerobic bacteria and protozoa.[3][4] Its mechanism involves the generation of reactive nitro radicals that induce DNA damage in the pathogen.[3][4] Both drugs are effective in the treatment of various protozoal infections, making a thorough understanding of their respective safety profiles crucial for their appropriate clinical use and for guiding future drug development efforts.
Clinical Safety Profile
A review of clinical trial data reveals distinct safety profiles for this compound and Secnidazole. While both are generally well-tolerated, the incidence and nature of adverse events differ.
Comparative Clinical Data in a Pediatric Population
A prospective, longitudinal, double-blind, randomized, comparative study in children with amoebic non-dysenteric colitis provides the most direct comparison of the safety of this compound and Secnidazole. The study reported a lower incidence of adverse effects in the this compound group compared to the Secnidazole group.
Table 1: Incidence of Adverse Events in a Pediatric Clinical Trial [5]
| Adverse Event | This compound (n=112) | Secnidazole (n=127) | p-value |
| Nausea | Not specified, significantly lower than Secnidazole | More common than this compound | < 0.0001 |
| Abdominal Pain | Not specified, significantly lower than Secnidazole | More common than this compound | < 0.05 |
| Unpleasant Taste | Not specified, significantly lower than Secnidazole | More common than this compound | < 0.0001 |
Secnidazole Safety Data from Adult Clinical Trials
Extensive clinical trials have been conducted on Secnidazole, particularly for the treatment of bacterial vaginosis. The data from these trials provide a detailed overview of its safety profile in the adult population.
Table 2: Treatment-Emergent Adverse Events (TEAEs) Probably Related to Secnidazole 2g in Pooled Phase 3 Trials (SYM1219-201 and 301) [6]
| Adverse Event | Secnidazole 2g Arm | Placebo Arm |
| Vulvovaginal Candidiasis | 9.6% | Not specified |
| Headache | 3.6% | Not specified |
| Nausea | 3.6% | Not specified |
| Diarrhea | 2.5% | Not specified |
| Abdominal Pain | 2.0% | Not specified |
| Vulvovaginal Pruritus | 2.0% | Not specified |
Table 3: Treatment-Related TEAEs in a Phase 3 Open-Label Safety Study of Secnidazole 2g (Trial SYM 1219-350) [6]
| Adverse Event | Incidence |
| Vulvovaginal Mycotic Infection | 8.4% |
| Nausea | 5.3% |
| Dysgeusia | 3.4% |
This compound Safety Data from Clinical Use
While large-scale, placebo-controlled trials with detailed adverse event percentages for this compound in adults are not as readily available in the searched literature, it is generally reported to be well-tolerated.[7] The most commonly reported side effects are gastrointestinal in nature and are typically mild and transient.[1][7]
Commonly Reported Side Effects of this compound: [7][8]
-
Nausea
-
Vomiting
-
Abdominal pain
-
Diarrhea
-
Headache
-
Dizziness
-
Fatigue
Rare but Serious Side Effects of this compound: [1][7]
-
Allergic reactions (rash, itching, swelling)
Preclinical Toxicology Profiles
Preclinical studies in animal models provide valuable insights into the potential toxicities of drug candidates.
This compound Preclinical Data
Preclinical studies on this compound suggest a low toxicity profile. No adverse effects were observed in rodents at single doses as high as 10 g/kg.[9][10] Chronic administration in monkeys (up to 500 mg/kg/day for 37 days) and dogs and rats (acute 2 g/kg and chronic 500 mg/kg/day for 31 days, respectively) did not reveal any significant pharmacological, hematological, or histopathological abnormalities.[9][10]
Secnidazole Preclinical Data
The nonclinical toxicology program for Secnidazole was conducted in accordance with ICH guidelines and included studies in rats, dogs, and rabbits.[3][11] At high and/or repeated doses, toxic effects were observed in the brain, kidney, liver, thymus, adrenals, spleen, and testes.[11] Secnidazole was found to be genotoxic in the Bacterial Reverse Mutation Assay.[6]
Experimental Protocols
Detailed experimental protocols for the cited studies are often proprietary. However, based on regulatory documents and scientific publications, the general methodologies can be outlined.
Clinical Trial Methodology for Safety Assessment
The safety of both drugs in clinical trials is typically assessed through the monitoring and recording of all adverse events (AEs) experienced by participants. This includes:
-
Systematic collection of AEs: At each study visit, participants are questioned about any new or worsening symptoms.
-
Severity and causality assessment: Investigators grade the severity of each AE and assess its potential relationship to the study drug.
-
Laboratory monitoring: Standard hematology and clinical chemistry panels are monitored at baseline and at specified intervals throughout the study.
-
Physical examinations: Comprehensive physical examinations are conducted to detect any drug-related physical signs.
Preclinical Toxicology Study Protocols
Standard preclinical toxicology studies generally follow established international guidelines (e.g., OECD, ICH).
General Outline of a Repeated-Dose Oral Toxicity Study:
-
Animal Model: Typically, two species are used, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Dose Groups: At least three dose levels (low, mid, high) of the test substance and a control group receiving the vehicle are included.
-
Administration: The drug is administered orally (e.g., by gavage) daily for a specified duration (e.g., 28 or 90 days).
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination.
Signaling Pathways and Mechanisms of Adverse Effects
Detailed information on the specific signaling pathways involved in the adverse effects of this compound and Secnidazole is limited in the available literature. However, based on their known mechanisms of action and the nature of their side effects, some hypotheses can be formulated.
This compound
The gastrointestinal side effects of this compound may be related to its local action in the gut lumen, potentially causing irritation to the gastrointestinal mucosa. The systemic side effects, such as headache and dizziness, suggest some level of systemic absorption and interaction with the central nervous system, although the specific pathways are not well-defined.
Secnidazole
As a nitroimidazole, the adverse effects of Secnidazole are likely related to the generation of reactive nitro radicals. While these are intended to be toxic to the target pathogens, they may also cause some level of oxidative stress in host cells, potentially contributing to side effects. The characteristic metallic taste is a known class effect of nitroimidazoles, possibly due to the excretion of the drug or its metabolites into saliva. Vulvovaginal candidiasis is a common side effect of many antimicrobial agents, resulting from the disruption of the normal vaginal microbiota.
Conclusion
Both this compound and Secnidazole are effective antiprotozoal agents with generally acceptable safety profiles. The available comparative data in children suggests that this compound may be associated with fewer gastrointestinal side effects than Secnidazole.[5] Secnidazole has been more extensively studied in adults, and its safety profile is well-characterized, with vulvovaginal candidiasis, nausea, and headache being the most common adverse events.[6]
For drug development professionals, the lower incidence of adverse effects reported for this compound in the pediatric comparative study may warrant further investigation in adult populations to confirm these findings. For Secnidazole, its well-documented safety profile provides a solid foundation for its continued use and for the development of new formulations or combination therapies. Further research into the specific molecular pathways underlying the adverse effects of both drugs could lead to the development of safer and more effective antiprotozoal therapies.
References
- 1. Secnidazole for Trichomoniasis in Women and Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Secnidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safety Profile of Ceftazidime-Avibactam: Pooled Data from the Adult Phase II and Phase III Clinical Trial Programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. What is Secnidazole used for? [synapse.patsnap.com]
- 8. Efficacy and Safety of Single Oral Dosing of Secnidazole for Trichomoniasis in Women: Results of a Phase 3, Randomized, Double-Blind, Placebo-Controlled, Delayed-Treatment Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular adverse events in oncology trials: understanding and appreciating the differences between clinical trial data and real-world reports - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The safety and efficacy of probiotic supplementation for critically ill adult patients: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
In vivo validation of Quinfamide's efficacy in a non-dysenteric colitis model
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Quinfamide demonstrates high efficacy in treating amoebic non-dysenteric colitis, a condition of infectious etiology. In contrast, standard and novel treatments for inflammatory bowel disease (IBD), a form of non-dysenteric colitis with an autoimmune etiology, are typically evaluated in chemically-induced colitis models such as the Dextran Sulfate Sodium (DSS) and 2,4,6-Trinitrobenzenesulfonic acid (TNBS) models. This guide presents a comparative analysis of this compound's clinical efficacy against the preclinical efficacy of alternatives in these models, offering a valuable, albeit indirect, assessment for researchers exploring new therapeutic avenues for non-dysenteric colitis.
This compound: Efficacy in Amoebic Non-Dysenteric Colitis
This compound is a potent luminal amebicide. Clinical studies have demonstrated its high parasitological cure rates in patients with non-dysenteric colitis caused by Entamoeba histolytica.
Table 1: Clinical Efficacy of this compound in Amoebic Non-Dysenteric Colitis
| Drug | Dosage | Patient Population | Parasitological Cure Rate | Key Adverse Events | Citation |
| This compound | 4.3 mg/kg (single dose) | Children (2-15 years) | 85% | Minimal; good flavor acceptability | [1] |
| This compound | 300 mg (single dose) | Adults | 84.16% | Not reported | [2] |
| Secnidazole | 30 mg/kg (single dose) | Children (2-15 years) | 73% | Nausea, abdominal pain, unpleasant taste | [1] |
Comparator Agents: Efficacy in Preclinical Non-Dysenteric Colitis Models
The following tables summarize the efficacy of various therapeutic agents in the DSS-induced mouse model and the TNBS-induced rat model of colitis. These models are the gold standard for preclinical evaluation of IBD therapies.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model (Mouse)
The DSS model induces an acute or chronic colitis that resembles human ulcerative colitis, characterized by damage to the colonic epithelium.
Table 2: Efficacy of Comparator Agents in the DSS-Induced Colitis Model
| Drug Class | Drug | Key Efficacy Parameters | Citation |
| Aminosalicylate | Mesalamine | - Significantly reduced Disease Activity Index (DAI) - Preserved colon length - Reduced histological score - Decreased TNF-α, IL-1β, and IL-6 mRNA levels | [3][4] |
| Corticosteroid | Budesonide (B1683875) | - Reduced Myeloperoxidase (MPO) activity - Decreased TNF-α and IL-6 levels - Aggravated body weight loss in some studies | [5][6] |
| Anti-TNF-α mAb | Infliximab | - Reduced MPO activity | [7] |
| JAK Inhibitor | Tofacitinib | - Worsened colonic damage and weight loss in the early repair phase in one study | [8] |
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model (Rat)
The TNBS model induces a transmural inflammation that mimics Crohn's disease, driven by a T-helper 1 (Th1) immune response.
Table 3: Efficacy of Comparator Agents in the TNBS-Induced Colitis Model
| Drug Class | Drug | Key Efficacy Parameters | Citation |
| Aminosalicylate | Sulfasalazine | - Significantly improved Disease Activity Index (DAI) - Reduced macroscopic damage score | [9] |
| Aminosalicylate | Mesalamine | - Significantly improved histological score - Reduced tissue Malondialdehyde (MDA) levels | [10] |
| Corticosteroid | Budesonide | - Significantly attenuated total histological score - Improved macroscopic appearance (reduced ulceration) | [10][11] |
| Anti-TNF-α mAb | Infliximab | - Significantly reduced tissue TNF-α levels - Improved histological score | [12] |
| Anti-TNF-α mAb | Adalimumab | - Did not ameliorate inflammation in the presence of oral iron | [13] |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
Objective: To induce acute or chronic colitis resembling human ulcerative colitis.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Animal balance
-
Cages with filter tops
Procedure (Acute Model):
-
House 6-8 week old mice (e.g., C57BL/6) in a controlled environment.
-
Record the baseline body weight of each mouse.
-
Prepare a 3-5% (w/v) solution of DSS in sterile drinking water. The solution should be fresh and can be filter-sterilized.[14]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[14][15]
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[15]
-
On day 8, replace the DSS solution with regular sterile drinking water.[15]
-
Sacrifice the mice at a predetermined endpoint for tissue collection and analysis (e.g., colon length, histology, MPO activity, cytokine levels).
Disease Activity Index (DAI) Scoring: The DAI is a composite score of weight loss, stool consistency, and rectal bleeding.[15]
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed | None |
| 1 | 1-5 | Soft but still formed | Hemoccult positive |
| 2 | 5-10 | Soft | Visible blood in stool |
| 3 | 10-15 | Diarrhea | Rectal bleeding |
| 4 | >15 | Gross rectal bleeding |
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis in Rats
Objective: To induce a transmural colitis resembling human Crohn's disease.
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol (50%)
-
Saline
-
Flexible catheter (e.g., polyethylene, 2 mm outer diameter)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Animal balance
Procedure:
-
House male Wistar or Sprague-Dawley rats (180-220 g) in a controlled environment.
-
Fast the rats for 24 hours with free access to water before colitis induction.[16]
-
Anesthetize the rats.
-
Gently insert a flexible catheter into the rectum to a depth of 8 cm.
-
Slowly instill 0.5 mL of TNBS solution (e.g., 25 mg of TNBS in 50% ethanol) into the colon.[16][17]
-
After instillation, keep the rat in a head-down position for at least one minute to prevent leakage of the solution.[18]
-
Return the rats to their cages with free access to food and water.
-
Monitor the rats daily for body weight, stool consistency, and overall health.
-
Sacrifice the rats at a predetermined endpoint (e.g., day 7) for tissue collection and analysis.
Macroscopic Scoring of Colonic Damage: A scoring system based on the criteria developed by Morris et al. can be used.[19]
| Score | Macroscopic Appearance |
| 0 | Normal mucosa |
| 1 | Localized hyperemia, no ulcers |
| 2 | Ulceration without inflammation |
| 3 | Ulceration at one site with inflammation |
| 4 | Two or more sites of ulceration and inflammation |
| 5 | Major damage extending < 2 cm along the colon |
| >5 | Damage extending > 2 cm along the colon |
Signaling Pathways and Mechanisms of Action
This compound (Proposed Anti-parasitic Mechanism)
The precise mechanism of this compound in an inflammatory context is unknown. Its action in amoebic colitis is through the immobilization of Entamoeba histolytica trophozoites in the intestinal lumen.[2]
This compound's anti-parasitic mechanism.
Anti-TNF-α Monoclonal Antibodies (e.g., Infliximab, Adalimumab)
These agents bind to and neutralize both soluble and transmembrane forms of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine in IBD.
Anti-TNF-α mAb mechanism of action.
Integrin Antagonist (Vedolizumab)
Vedolizumab is a gut-selective antibody that targets the α4β7 integrin, preventing the migration of lymphocytes from the bloodstream into the inflamed gut tissue.[8][20]
Vedolizumab mechanism of action.
IL-12/IL-23 Antagonist (Ustekinumab)
Ustekinumab targets the p40 subunit shared by the cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23), thereby inhibiting the differentiation of Th1 and Th17 cells, respectively.[21][22]
Ustekinumab mechanism of action.
Janus Kinase (JAK) Inhibitor (Tofacitinib)
Tofacitinib is a small molecule that inhibits Janus kinases (JAKs), intracellular enzymes that are crucial for the signaling of numerous cytokines involved in the inflammatory cascade of ulcerative colitis.[23][24]
Tofacitinib mechanism of action.
Conclusion
This compound is a highly effective treatment for amoebic non-dysenteric colitis. While its efficacy in non-infectious, inflammatory models of colitis has not been established, this guide provides a framework for comparing its known clinical performance with that of other therapeutics in relevant preclinical models. The data presented here can aid researchers in identifying and evaluating novel therapeutic strategies for various forms of non-dysenteric colitis. Further preclinical studies are warranted to directly assess the potential anti-inflammatory properties of this compound in chemically-induced colitis models.
References
- 1. Efficacy and Safety of this compound versus Secnidazole in the Management of Amoebic Non-Dysenteric Colitis in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting Common and Unique Effects of Anti-α4β7 and Anti-Tumor Necrosis Factor Treatment in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vedolizumab: an α4β7 integrin antagonist for ulcerative colitis and Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of novel budesonide pellets based on CODESTM technology: In vitro/in vivo evaluation in induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Infliximab and Adalimumab on Experimental Colitis Following Orally Supplemented Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. socmucimm.org [socmucimm.org]
- 16. Amelioration of Severe TNBS Induced Colitis by Novel AP-1 and NF-κB Inhibitors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. frontiersin.org [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Effects of Anti-Integrin Treatment With Vedolizumab on Immune Pathways and Cytokines in Inflammatory Bowel Diseases [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Quinfamide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. Quinfamide, an antiprotozoal agent, requires specific handling and disposal procedures to mitigate risks to human health and prevent environmental contamination. Adherence to these protocols is not only a best practice but also a matter of regulatory compliance.
Core Disposal Principle: Incineration
The primary and recommended method for the proper disposal of this compound is incineration.[1] According to its Safety Data Sheet (SDS), this compound should be dissolved or mixed with a combustible solvent and then burned in a chemical incinerator equipped with an afterburner and an exhaust air system.[1] This process ensures the complete destruction of the active pharmaceutical ingredient.
It is crucial to handle this compound waste in accordance with all applicable federal, state, and local laws and regulations governing pharmaceutical waste.[2][3] Improper disposal, such as allowing it to enter soil, surface water, or drainage systems, is strictly advised against to prevent environmental contamination.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting:
-
Consult Safety Data Sheet (SDS) and Local Regulations: Before initiating any disposal activities, thoroughly review the this compound-specific SDS and familiarize yourself with your institution's and region's pharmaceutical waste disposal guidelines.
-
Wear Appropriate Personal Protective Equipment (PPE): To avoid contact with the skin, eyes, and clothing, and to prevent inhalation, personnel must wear appropriate PPE.[1] This includes safety goggles, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust or aerosols, a respirator may be necessary.
-
Segregate this compound Waste: Isolate all this compound-containing waste, including expired or unused bulk powder, contaminated labware (e.g., vials, spatulas, weighing boats), and contaminated PPE, from other waste streams.
-
Prepare for Incineration:
-
For solid this compound waste, carefully dissolve or mix the material with a suitable combustible solvent as recommended by your facility's waste management provider or environmental health and safety (EHS) office.
-
Place the resulting solution, along with other solid contaminated materials, into a designated and properly labeled hazardous waste container.
-
-
Engage a Licensed Waste Management Contractor: The disposal of pharmaceutical waste, particularly through incineration, must be handled by a licensed and reputable chemical waste management company.[2][4] These contractors are equipped to transport and dispose of hazardous materials in compliance with regulatory standards.
-
Maintain Comprehensive Records: Document all steps of the disposal process, including the date, quantity of this compound disposed of, and the name of the waste management contractor. This documentation is essential for regulatory compliance and internal safety audits.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Disposal Method | Chemical Incineration with afterburner and exhaust air system | [1] |
| Environmental Release | Do not allow to enter soil, subsoil, surface water, or drains | [1] |
| Regulatory Compliance | Adherence to federal, state, and local pharmaceutical waste regulations | [2][3][5] |
Experimental Protocols
The standard and accepted "experimental protocol" for the disposal of this compound is the incineration method described in its Safety Data Sheet.[1] There are no alternative experimental methodologies cited for its disposal, as incineration is the established procedure for ensuring the complete destruction of the compound.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final destruction.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
